2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound features a cyclobutyl ring attached to an oxazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Attachment of the Oxazole Moiety: The oxazole ring is introduced through a cyclization reaction involving a nitrile and an aldehyde.
Final Assembly:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid can be compared with similar compounds such as:
Cyclobutaneacetic acid, 1-(3-isoxazolyl)-: This compound has a similar structure but with an isoxazole ring instead of an oxazole ring.
2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid: This compound features a cyclopropyl ring instead of a cyclobutyl ring, leading to different chemical and biological properties.
Properties
CAS No. |
2229257-84-3 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.